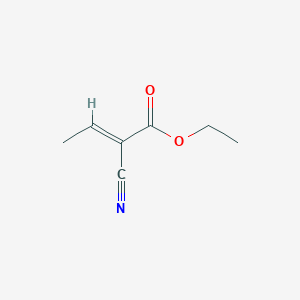

Ethyl 2-cyanocrotonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

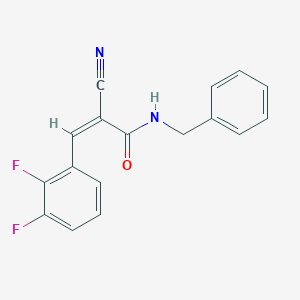

Ethyl 2-cyanocrotonate, also known as ethyl 2-cyano-2-butenoate, is used as a pharmaceutical intermediate . It is involved in the synthesis of fluorine-containing alkyl 2-cyano-3-oxocarboxylates and also in the syntheses of pyrazolo [1, 2-a] pyrazole and pyrazolo [5, 1-b] [1, 3] oxazine derivatives .

Synthesis Analysis

Ethyl 2-cyanocrotonate can be synthesized by condensing ethyl 2-cyanoacetate with formaldehyde, followed by thermal decomposition of the resulting polymer . Another study discusses the synthesis process of a similar compound, Ethyl 2-Chloropropionate, using online near-infrared spectroscopy for process analysis .

Molecular Structure Analysis

The molecular formula of Ethyl 2-cyanocrotonate is C7H9NO2 . It has a molecular weight of 139.2 .

Chemical Reactions Analysis

Ethyl 2-cyanocrotonate, due to its conjugated unsaturated groups, polymerizes easily . The polymerization can be initiated by a small amount of moisture in the air, forming a polymer within minutes . A study on a similar compound, Ethyl 2-Chloropropionate, discusses the use of partial least squares regression (PLSR) for online and noninvasive monitoring of the extraction process .

Physical And Chemical Properties Analysis

Ethyl 2-cyanocrotonate is a clear, colorless liquid . More specific physical and chemical properties such as boiling point, density, solubility, etc., were not found in the search results.

Wissenschaftliche Forschungsanwendungen

- Cyanoacrylate adhesives (CAs) , including ethyl cyanoacrylate, are widely used due to their rapid curing and strong bonding properties. They find applications in various industries, such as electronics, woodworking, and medical devices .

- Ethyl 2-cyanocrotonate has been investigated for its use as a tissue adhesive. Studies have evaluated its adhesive strength compared to traditional sutures .

- FIP creates a strong spatial barrier at oil-water interfaces, stabilizing emulsions and microcapsules. This method opens up new possibilities for self-stabilized encapsulation in emulsions and microfluidic systems .

Adhesives and Sealants

Tissue Adhesives in Medicine

Polymer Chemistry and Surface Modification

These applications highlight the versatility of ethyl 2-cyanocrotonate in both scientific research and practical use. As researchers continue to explore its properties, we may discover even more exciting applications in the future. 🌟

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl (E)-2-cyanobut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-3-6(5-8)7(9)10-4-2/h3H,4H2,1-2H3/b6-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUDWAAJQVNSOH-ZZXKWVIFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyanocrotonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-imidazol-1-ylpropyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2833857.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2833858.png)

![3-(2-methoxyethyl)-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2833862.png)

methanethione](/img/structure/B2833872.png)

![1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;dihydrochloride](/img/structure/B2833878.png)

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2833879.png)